7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole” is a compound that falls under the category of pyrazole derivatives. Pyrazoles are a class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Synthesis Analysis
The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . A variety of methods have been developed for the synthesis of pyrazoles, including [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and many others .Chemical Reactions Analysis
Pyrazole derivatives have been shown to undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensation reactions, and dehydrogenative coupling reactions .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of derivatives related to 7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole involves complex chemical reactions to create compounds with specific structural characteristics. One study involved the synthesis and crystal structure analysis of a related compound, highlighting its triclinic system and detailed molecular dimensions, providing foundational data for understanding the chemical and physical properties of these compounds (Li et al., 2009). Another example is the synthesis of 1-functionalized imidazo[1,5-a]pyrazolo[5,1-c]pyrazines, which underscores the reactivity and potential utility of the imidazo[1,2-b]pyrazole scaffold in creating novel heterocyclic compounds (N. M. Tsizorik et al., 2018).
Antimicrobial and Anticancer Applications
Compounds derived from the 7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole structure have shown potential in antimicrobial and anticancer applications. For example, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized and demonstrated promising antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (B. Jyothi et al., 2019). Additionally, novel benzimidazole-pyrazoline hybrid molecules have been evaluated for their anti-diabetic properties, indicating the versatility of the imidazo[1,2-b]pyrazole scaffold in medicinal chemistry applications (Farhat Ibraheem et al., 2020).
Novel Synthetic Pathways and Chemical Properties
Research has also focused on developing novel synthetic pathways to create derivatives of 7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole and exploring their chemical properties. The intermolecular aza-Wittig reaction has been utilized to synthesize pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives, illustrating innovative approaches to constructing these complex heterocycles (M. Barsy et al., 2006).
Safety And Hazards
Future Directions
The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
7-(chloromethyl)-1-ethylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-2-11-3-4-12-8(11)7(5-9)6-10-12/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXPKIZSMVPMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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